molecular formula C19H15ClN2S B2965063 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide CAS No. 478047-87-9

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide

Cat. No. B2965063
CAS RN: 478047-87-9
M. Wt: 338.85
InChI Key: XCIWLBRTMNUBIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would require detailed spectroscopic data like NMR, IR, Mass spectrometry, etc., which are not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. For a detailed chemical reactions analysis, one would need to refer to specialized chemical literature or databases .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., of this compound are not available in the search results .

Scientific Research Applications

Photochemical Cyclodehydrogenations and Azo Compounds

Research has demonstrated that substituted azobenzenes undergo photochemical cyclodehydrogenations to yield benzo[c]cinnolines, highlighting a method for synthesizing various benzo[c]cinnoline derivatives through photochemical reactions. This process involves cyclization with either the loss or migration of substituents, suggesting a pathway that could be relevant for understanding or synthesizing derivatives of "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" (Badger, Drewer, & Lewis, 1964); (Lewis & Reiss, 1967).

Halogenation Studies

Halogenation reactions of benzo[c]cinnoline have been explored, revealing that electrophilic bromination and chlorination in sulphuric acid yield halogenobenzo[c]cinnolines. This research could inform on the halogenation behavior of chlorobenzyl benzo[c]cinnoline derivatives, providing insight into potential reactivity and applications of such compounds (Barton & Lapham, 1979).

Carbazole Formation via Photochemical Reactions

The study of photochemical formation of carbazole from benzo[c]cinnoline derivatives, including the role of 5,6-dihydrobenzo[c]cinnoline as an intermediate, may offer perspectives on the photoreactivity and potential applications of similar compounds in organic synthesis and materials science (Inoue, Hiroshima, & Miyazaki, 1979).

Aminobenzo[c]cinnolines Synthesis

Reactions of chlorobenzo[c]cinnoline with dialkylamines yielding dimethylaminobenzo[c]cinnolines provide a method for introducing nitrogen-containing functional groups into the benzo[c]cinnoline framework. This type of chemistry could be relevant for modifying "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" to enhance its properties or develop new materials (Lewis & Reiss, 1967).

Isothiourea-Catalyzed Cycloaddition

The development of methods for the synthesis of tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives via isothiourea-catalyzed cycloaddition reactions of α-chloro cyclic hydrazones showcases advanced synthetic routes that could potentially be applied to the synthesis or functionalization of "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" derivatives (Zhang & Song, 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. This typically refers to how the compound interacts at a molecular or cellular level, which would require detailed biological or pharmacological studies .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2S/c20-17-8-4-2-6-15(17)12-23-18-11-14-10-9-13-5-1-3-7-16(13)19(14)22-21-18/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIWLBRTMNUBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide

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